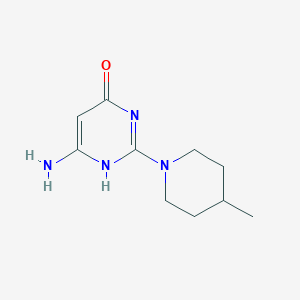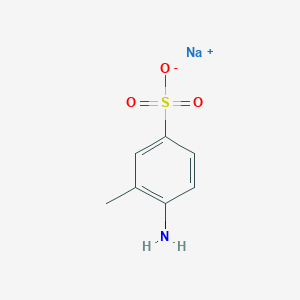
4,4'-Diacetoxystilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diacetoxystilbene is an organic compound with the molecular formula C18H16O4. It is a derivative of stilbene, characterized by the presence of acetoxy groups at the 4 and 4’ positions on the phenyl rings. This compound is known for its applications in organic synthesis and as an intermediate in the production of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Diacetoxystilbene can be synthesized through various methods. One common approach involves the acetylation of 4,4’-dihydroxystilbene using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding 4,4’-Diacetoxystilbene as the primary product.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Diacetoxystilbene may involve large-scale acetylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-Diacetoxystilbene.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Diacetoxystilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert 4,4’-Diacetoxystilbene to its corresponding dihydro derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Compounds with substituted functional groups replacing the acetoxy groups.
Scientific Research Applications
4,4’-Diacetoxystilbene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to other biologically active stilbenes.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Diacetoxystilbene involves its interaction with specific molecular targets. The acetoxy groups can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling.
Comparison with Similar Compounds
4,4’-Dihydroxystilbene: The precursor to 4,4’-Diacetoxystilbene, differing by the presence of hydroxyl groups instead of acetoxy groups.
4,4’-Dimethoxystilbene: Another derivative of stilbene with methoxy groups at the 4 and 4’ positions.
Comparison: 4,4’-Diacetoxystilbene is unique due to its acetoxy functional groups, which confer distinct chemical reactivity and biological activity compared to its hydroxyl and methoxy counterparts. The acetoxy groups enhance its solubility in organic solvents and influence its interactions with biological targets, making it a valuable compound in various research applications.
Properties
CAS No. |
63449-52-5 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
[4-[2-(4-acetyloxyphenyl)ethenyl]phenyl] acetate |
InChI |
InChI=1S/C18H16O4/c1-13(19)21-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)22-14(2)20/h3-12H,1-2H3 |
InChI Key |
PJNPBRIHJXMRDS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC(=O)C |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(benzo[d]thiazol-2-yl)benzoate](/img/structure/B7824713.png)
![(2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide](/img/structure/B7824719.png)







![Ethyl [(pentachlorophenyl)sulfanyl]acetate](/img/structure/B7824784.png)
![sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7824786.png)



